Home > Products > Screening Compounds P20772 > N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide -

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide

Catalog Number: EVT-4791326
CAS Number:
Molecular Formula: C18H13N3O4
Molecular Weight: 335.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

Compound Description: This group of compounds, represented by the general structure 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile, was investigated for its anticonvulsant activity. Some derivatives within this series, specifically 8d, 8e, and 8f, exhibited potent anticonvulsant effects in the maximal electroshock (MES) seizure model without showing neurotoxicity at the tested doses .

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of compounds, exemplified by the general structure 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides, demonstrated potent urease inhibitory activity while exhibiting low cytotoxicity in hemolysis assays .

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

Compound Description: This series of compounds involves the modification of honokiol by incorporating various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moieties. These modifications aimed to enhance honokiol's antiviral activity against SARS-CoV-2. Notably, compounds 6a and 6p from this series exhibited promising antiviral activity by inhibiting viral entry .

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl] phenyl)pyridine-3-sulfonamide

Compound Description: This compound is described in the context of potential use in prostate cancer treatment, particularly for its potential to inhibit metastasis to bone and soft tissues. It is often mentioned alongside LHRH analogs and bisphosphonates [, , , , ].

2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: This group of compounds, with the general structure 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-ones, was explored as potential NMDA receptor inhibitors .

3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This series of compounds, represented by the general structure 3-(5-phenyl-1, 3, 4-oxadiazol-2-yl)-2H-chromen-2-ones, was synthesized and evaluated for anticonvulsant activity. Notably, compound IVb within this series showed promising anticonvulsant effects in both MES and PTZ models .

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: These compounds, with the general structure 3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromene-2-ones, were also investigated for anticonvulsant activity. They showed activity in MES tests, with compound 6e being particularly potent. Importantly, these compounds exhibited lower toxicity compared to the standard drug phenytoin .

Properties

Product Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylfuran-3-carboxamide

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

InChI

InChI=1S/C18H13N3O4/c1-11-14(7-9-23-11)16(22)19-13-5-2-4-12(10-13)17-20-21-18(25-17)15-6-3-8-24-15/h2-10H,1H3,(H,19,22)

InChI Key

HAEMUKRMUOMVNK-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.